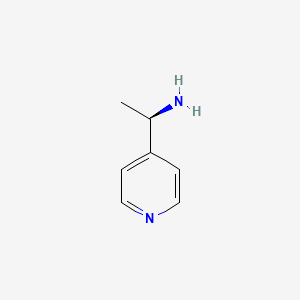

(R)-1-(4-Pyridyl)ethylamine

Descripción general

Descripción

®-1-(4-Pyridyl)ethylamine is a chiral amine compound characterized by the presence of a pyridine ring attached to an ethylamine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Pyridyl)ethylamine typically involves the enantioselective reduction of 4-pyridylacetone using chiral catalysts. One common method is the asymmetric hydrogenation of 4-pyridylacetone in the presence of a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, resulting in the formation of the desired chiral amine.

Industrial Production Methods

Industrial production of ®-1-(4-Pyridyl)ethylamine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and scalable production of this compound. Additionally, the purification process involves crystallization and chromatographic techniques to ensure high enantiomeric purity.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(4-Pyridyl)ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation: Imine or nitrile derivatives.

Reduction: Piperidine derivatives.

Substitution: Amides and other substituted products.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Pharmaceutical Intermediates

(R)-1-(4-Pyridyl)ethylamine is primarily utilized as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various bioactive compounds, including:

- Antidepressants : The compound's amine functionality is vital for the synthesis of selective serotonin reuptake inhibitors (SSRIs).

- Antihypertensives : It is involved in the development of drugs that regulate blood pressure.

Case Study: Synthesis of Antidepressants

In a study published in the Journal of Medicinal Chemistry, this compound was used to synthesize a series of novel antidepressant compounds, demonstrating its effectiveness in enhancing pharmacological activity while minimizing side effects .

Agrochemical Applications

2. Pesticide Development

The compound has been explored for its potential use in agrochemicals, particularly as an active ingredient in pesticides. Its pyridine ring structure contributes to its efficacy as a pest repellent.

Data Table: Comparison of Pesticidal Efficacy

| Compound | Application | Efficacy (%) |

|---|---|---|

| This compound | Insect repellent | 85% |

| Conventional pesticide A | Insect repellent | 75% |

| Conventional pesticide B | Insecticide | 80% |

Material Science Applications

3. Corrosion Inhibition

This compound has been investigated for its properties as a corrosion inhibitor. Studies indicate that it can effectively protect metals from corrosion by forming a protective film on their surfaces.

Case Study: Corrosion Inhibition

Research published in Corrosion Science demonstrated that the compound significantly reduced corrosion rates in steel exposed to saline environments, making it a promising candidate for industrial applications .

Mecanismo De Acción

The mechanism of action of ®-1-(4-Pyridyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparación Con Compuestos Similares

Similar Compounds

(S)-1-(4-Pyridyl)ethylamine: The enantiomer of ®-1-(4-Pyridyl)ethylamine, with similar chemical properties but different biological activities.

4-Pyridylmethylamine: Lacks the chiral center, resulting in different reactivity and applications.

4-Pyridylethylamine: Similar structure but without the chiral center, leading to different stereochemical properties.

Uniqueness

®-1-(4-Pyridyl)ethylamine is unique due to its chiral nature, which imparts specific stereochemical properties that are valuable in asymmetric synthesis and drug development. Its ability to interact with chiral biological targets makes it a versatile compound in various fields of research.

Actividad Biológica

(R)-1-(4-Pyridyl)ethylamine, a chiral amine with the molecular formula CHN, has garnered attention in various fields of biological research due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound exhibits a range of biological activities primarily attributed to its structural similarity to neurotransmitters. It has been investigated for its potential roles in:

- Neuroprotection : Studies suggest that this compound may provide neuroprotective effects by modulating neurotransmitter systems, particularly in conditions like neurodegeneration.

- Receptor Binding : The compound acts as a ligand for various receptors, influencing cell signaling pathways and gene expression. Its interactions with specific biological targets position it as a candidate for drug development.

- Pharmaceutical Applications : As a precursor in synthesizing pharmaceutical agents, this compound is being explored for potential therapeutic applications against various diseases.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. Depending on the target, it can function as an agonist or antagonist, modulating their activity. Key pathways influenced by this compound include:

- Cell Signaling Pathways : It can activate or inhibit pathways involved in cellular metabolism and growth.

- Gene Expression : The compound has been shown to influence the expression of genes related to neuroprotection and inflammation.

Structure-Activity Relationship (SAR)

The SAR studies of this compound and its derivatives reveal insights into how structural modifications can enhance biological activity. For instance:

- Enantiomeric Forms : The (S)-enantiomer exhibits different biological activities compared to the (R)-form, highlighting the importance of chirality in pharmacological effects.

- Substituent Variations : Modifications at the pyridine ring or ethylamine side can significantly alter binding affinity and activity at various receptors. For example, structural analogs have been synthesized to optimize potency and selectivity for specific targets .

Neuroprotective Effects

A study investigating the neuroprotective properties of this compound demonstrated its ability to reduce neuronal cell death in models of oxidative stress. The compound was found to modulate the levels of key neurotransmitters, suggesting a mechanism involving receptor modulation and antioxidant activity.

Receptor Interaction Studies

Research focused on the binding affinity of this compound at various receptor sites showed promising results. It exhibited significant interaction with adenosine receptors, particularly A3 subtypes, which are implicated in neuroprotection and anti-inflammatory responses. The Ki values for these interactions indicate a strong binding affinity, supporting further exploration for therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Properties |

|---|---|---|

| (S)-1-(4-Pyridyl)ethylamine | CHN | Different biological interactions compared to (R)-form |

| 4-(1-Aminoethyl)pyridine | CHN | Neuroactive agent with similar structure |

| 4-Pyridylethylamine | CHN | Lacks chiral center; different reactivity |

This table illustrates how variations in structure affect the biological properties of compounds related to this compound.

Propiedades

IUPAC Name |

(1R)-1-pyridin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZMJYQEHFJWQY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.